Laquinimod
Overview
Description
Laquinimod is an experimental immunomodulator developed by Active Biotech and Teva Pharmaceutical Industries. It is primarily being investigated as an oral treatment for multiple sclerosis and Huntington’s disease . This compound is a quinoline-3-carboxamide derivative and is known for its potential neuroprotective and anti-inflammatory properties .
Mechanism of Action
Target of Action
Laquinimod is known to modulate the immune system and protect the nervous system . It has been shown to have a novel immunomodulatory and potential neuroprotective mechanism of action as suggested from animal models and in vitro experimental data .
Mode of Action
This compound interacts with its targets to reduce disease activity. It has been shown to reduce disease activity on magnetic resonance imaging and is well-tolerated orally . It has been shown to induce some neuroprotective mechanisms and represents a new class of drugs that minimize disability in multiple sclerosis .
Biochemical Pathways
This compound has been shown to modulate CNS-resident inflammatory pathways involved in neurodegenerative diseases . It also appears to induce type II myeloid cells that modulate central nervous system autoimmunity .
Pharmacokinetics
The pharmacokinetics of this compound is consistent with those observed in previous studies . It is orally administered and is currently under development for the treatment of multiple sclerosis as an oral therapy .
Result of Action
This compound has been shown to have beneficial effects in delaying disease progression and preventing brain atrophy, suggesting a potential neuroprotective effect . It has also been shown to improve motor learning and motor function deficits in YAC128 HD mice, and confirmed its antidepressant effect even at the lowest dose used .
Biochemical Analysis
Biochemical Properties
Laquinimod has been shown to interact with various biomolecules, including enzymes and proteins, to exert its effects. It has been found to downregulate astrocytic and microglial activation, common pathways in neurodegenerative diseases .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating immune responses, particularly those involving NK cells . It also impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its mechanism of action is believed to involve the modulation of neuroprotective pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. It has demonstrated stability and long-term effects on cellular function in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in the R6/2 mouse model of Huntington’s disease, treatment with this compound improved motor impairment, weight course, and extended survival .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can influence metabolic flux or metabolite levels .
Subcellular Localization
Current studies suggest that it may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Preparation Methods
Laquinimod is synthesized through a multi-step process involving the following key steps:
Formation of the quinoline core: The synthesis begins with the formation of the quinoline core structure.
Introduction of functional groups: Various functional groups, such as the carboxamide and hydroxyl groups, are introduced to the quinoline core.
Final modifications:
The industrial production of this compound involves optimizing these synthetic routes to ensure high yield and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
Laquinimod undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: Reduction reactions can occur at the carbonyl groups present in the compound.
Substitution: The chlorine atom in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Laquinimod has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound to study the reactivity of quinoline derivatives.
Biology: It is used to investigate the role of immunomodulators in regulating immune responses.
Medicine: this compound is being studied for its potential to treat multiple sclerosis and Huntington’s disease.
Comparison with Similar Compounds
Laquinimod is structurally similar to other quinoline derivatives, such as roquinimex (linomide). this compound has several unique properties:
Improved Safety Profile: Unlike roquinimex, which was associated with serious adverse events, this compound has shown a more favorable safety profile in clinical trials.
Enhanced Efficacy: This compound has demonstrated better efficacy in reducing disease activity and preventing brain atrophy compared to other similar compounds.
Similar compounds include:
Roquinimex (Linomide): Another quinoline derivative studied for multiple sclerosis.
Fingolimod: An oral immunomodulator used for multiple sclerosis treatment.
Dimethyl fumarate: Another oral treatment for multiple sclerosis with immunomodulatory properties.
This compound’s unique combination of immunomodulatory and neuroprotective effects makes it a promising candidate for the treatment of neurodegenerative diseases.
Properties
IUPAC Name |
5-chloro-N-ethyl-4-hydroxy-1-methyl-2-oxo-N-phenylquinoline-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-3-22(12-8-5-4-6-9-12)19(25)16-17(23)15-13(20)10-7-11-14(15)21(2)18(16)24/h4-11,23H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWPCEFFIHSJOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)C2=C(C3=C(C=CC=C3Cl)N(C2=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179536 | |
Record name | Laquinimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
248281-84-7 | |
Record name | Laquinimod [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0248281847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Laquinimod | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06685 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Laquinimod | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30179536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Quinolinecarboxamide, 5-chloro-N-ethyl-1,2-dihydro-4-hydroxy-1-methyl-2-oxo-N-phenyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | LAQUINIMOD | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/908SY76S4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
A: Laquinimod primarily targets the aryl hydrocarbon receptor (AhR) pathway. [] This has been demonstrated in various studies, including gene expression analysis in this compound-treated mice and the abolishment of this compound's effects in AhR knockout mice with experimental autoimmune encephalomyelitis (EAE). []
ANone: While the exact mechanisms are still being investigated, this compound's activation of AhR leads to several downstream effects:
- Modulation of myeloid cells: this compound promotes the differentiation of monocytes towards an anti-inflammatory type II phenotype, characterized by reduced production of pro-inflammatory cytokines like IL-6, IL-12, and TNFα, and increased production of the anti-inflammatory cytokine IL-10. [, , ]
- Regulation of T cell responses: this compound indirectly influences T cell responses by altering the function of antigen-presenting cells, particularly dendritic cells. This results in the inhibition of Th1 and Th17 differentiation and an increase in regulatory T cells. [, ]
- Impact on astrocytes: this compound regulates the proinflammatory phenotype of reactive astrocytes, potentially restricting inflammatory cell migration and reducing cytotoxic mediator production. []
A: Studies suggest that this compound's effects on T cells are indirect and primarily mediated through its impact on antigen-presenting cells. [] this compound treatment did not directly alter T cell function in isolation. []
ANone: While the provided research papers do not explicitly state the molecular formula and weight of this compound, they provide sufficient information to deduce these characteristics. Based on the chemical name, Quinoline-3-Carboxamide, and the described structural modifications, further investigation into chemical databases would be necessary to obtain the precise molecular formula and weight.
ANone: The provided research papers primarily focus on the biological activity and mechanism of action of this compound. They do not delve into detailed spectroscopic characterization. Further research in specialized chemical literature would be needed to gather this information.
ANone: The provided abstracts do not explicitly mention specific stability data for this compound under various storage conditions. This information is crucial for pharmaceutical development and would be detailed in drug master files and regulatory documents.
ANone: this compound is not described as a catalyst in the provided research papers. Its primary mode of action revolves around its immunomodulatory properties, particularly through the AhR pathway.
ANone: The provided research papers primarily focus on in vitro and in vivo studies. While computational methods may have been employed during the drug discovery process, the abstracts do not provide specific details regarding simulations, calculations, or QSAR models.
A: Research on a group of Quinoline-3-Carboxamides, including this compound, revealed that introducing specific chemical groups can influence its metabolism and potentially its activity: [] * Adding a chlorine or methoxy group to the quinoline part of the molecule increases metabolism in the carboxamide part. [] * Replacing a methyl group with an ethyl group in the carboxamide part shifts the metabolism to predominantly occur in the quinoline part and generally leads to a higher metabolism rate. []
ANone: Information regarding specific SHE regulations and compliance for this compound is not discussed in the provided research papers. These aspects are typically addressed in confidential drug master files and regulatory submissions.
A: * Absorption: this compound is rapidly absorbed after oral administration, reaching maximum plasma levels within 2 hours. [] * Metabolism: this compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4 in the liver, leading to hydroxylated and dealkylated metabolites. [, , ]
A: this compound's efficacy has been extensively studied in several preclinical models:* EAE: This model, commonly used for multiple sclerosis, showed that this compound reduces disease severity, CNS inflammation, and demyelination. [, , , , , , , , , , , ]* Cuprizone-induced demyelination: this compound effectively prevented demyelination, oligodendrocyte apoptosis, inflammation, and axonal damage in this model. []* In vitro models: Studies on human microglia and astrocyte cultures demonstrated that this compound reduces the production of inflammatory molecules and protects against neuronal injury. [, ]
A: Yes, this compound has undergone clinical trials for multiple sclerosis and Crohn's disease. [, , , , , ] Phase III trials in relapsing-remitting multiple sclerosis patients showed positive effects on disease activity, disability progression, and brain atrophy. [, , ] A Phase II trial in Crohn's disease indicated potential benefits at a specific dose. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.